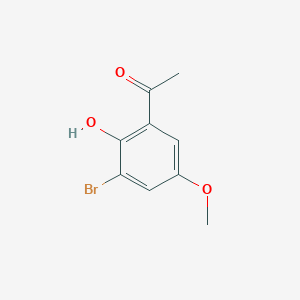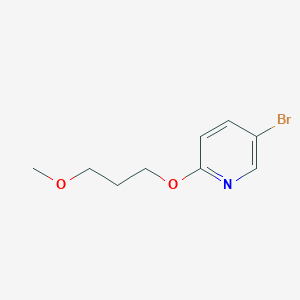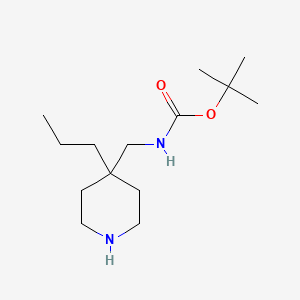![molecular formula C16H14S B13982651 3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)
3-Methyl-2-(o-tolyl)benzo[b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-(o-tolyl)benzo[b]thiophene is a heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their unique structural features, which include a fused benzene and thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(o-tolyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated benzothiophene with an arylboronic acid under mild conditions .
Another method involves the use of aryne intermediates. In this approach, an aryne precursor reacts with an alkynyl sulfide to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and the ability to introduce various substituents at different positions on the benzothiophene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions.
化学反应分析
Types of Reactions
3-Methyl-2-(o-tolyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring. Common reagents include halogens, nitro groups, and alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitro, and alkylated benzothiophenes.
科学研究应用
3-Methyl-2-(o-tolyl)benzo[b]thiophene has a wide range of applications in scientific research:
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 3-Methyl-2-(o-tolyl)benzo[b]thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
In electronic applications, the compound’s mechanism of action involves its ability to conduct electricity and emit light. The conjugated system within the benzothiophene ring allows for efficient charge transport and light emission, making it suitable for use in OLEDs and OFETs .
相似化合物的比较
3-Methyl-2-(o-tolyl)benzo[b]thiophene can be compared with other benzothiophene derivatives, such as:
2-Phenylbenzo[b]thiophene: Similar structure but with a phenyl group instead of a methyl group. It exhibits different electronic properties and reactivity.
3-Methylbenzo[b]thiophene: Lacks the o-tolyl group, resulting in different chemical and physical properties.
2-Methylbenzo[b]thiophene: Similar to this compound but with the methyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications in various fields.
属性
分子式 |
C16H14S |
|---|---|
分子量 |
238.3 g/mol |
IUPAC 名称 |
3-methyl-2-(2-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C16H14S/c1-11-7-3-4-8-13(11)16-12(2)14-9-5-6-10-15(14)17-16/h3-10H,1-2H3 |
InChI 键 |
MKQBDSZWESZHPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=C(C3=CC=CC=C3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



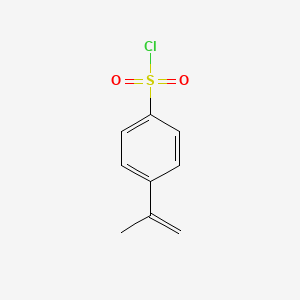
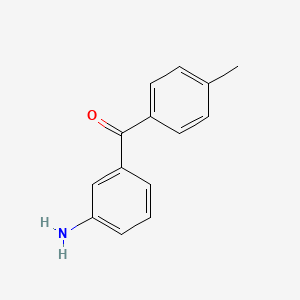
![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
![(3-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B13982602.png)
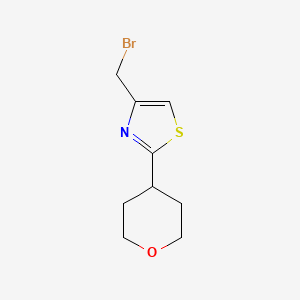
![17-[7-(4-Aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-1,3,5,33,37-pentahydroxy-18-methyl-9,13,15-trioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B13982613.png)

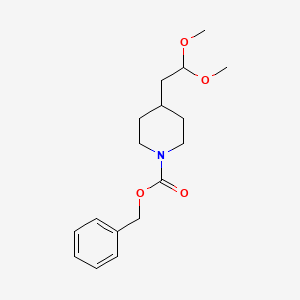
![tert-butyl (2S,5S)-2-methyl-5-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13982624.png)
